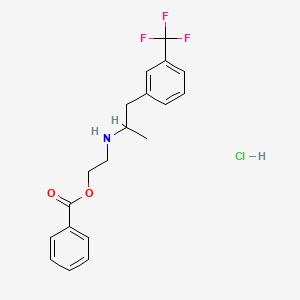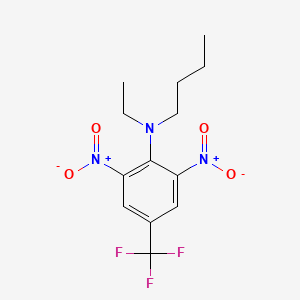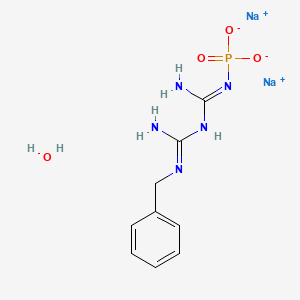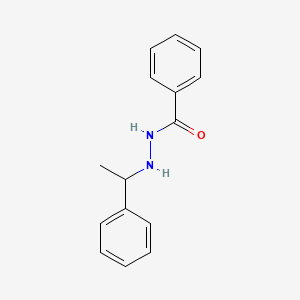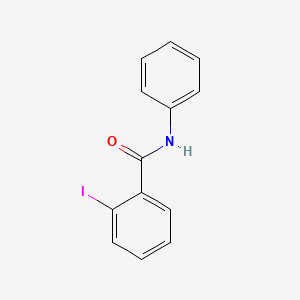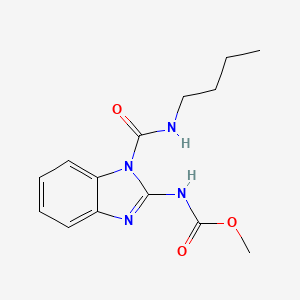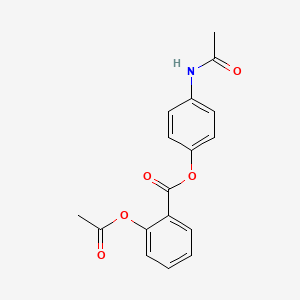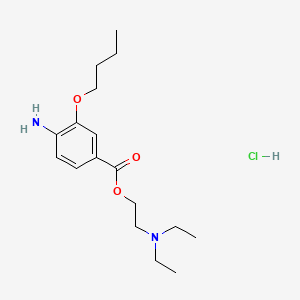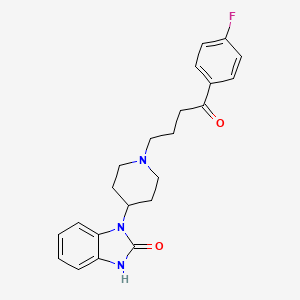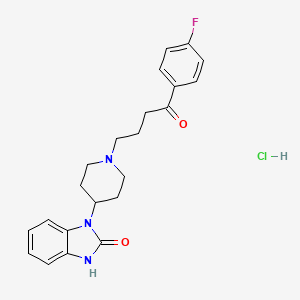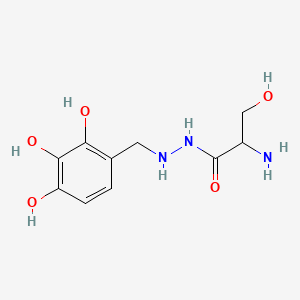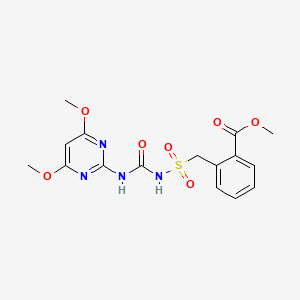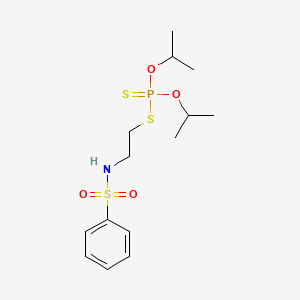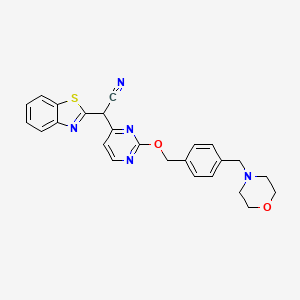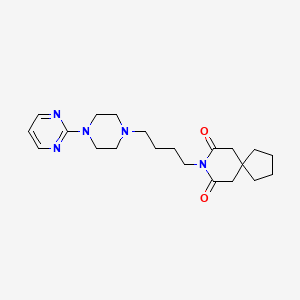
Buspirone
Übersicht
Beschreibung
Buspiron ist ein Medikament, das in erster Linie zur Behandlung von Angststörungen, insbesondere generalisierter Angststörung, eingesetzt wird. Es ist ein Agonist des Serotonin-5-HT1A-Rezeptors, der die Aktivität an Serotoninrezeptoren im Gehirn erhöht. Im Gegensatz zu Benzodiazepinen weist Buspiron keine Antikonvulsiva-, Sedativa-, Hypnotika- oder Muskelrelaxanteneigenschaften auf . Es wurde erstmals 1968 synthetisiert und 1986 in den Vereinigten Staaten für den medizinischen Gebrauch zugelassen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Buspiron wird durch einen mehrstufigen Prozess synthetisiert. Die wichtigsten Schritte umfassen die Bildung des Azaspirodecandion-Kerns und die Anlagerung des Pyrimidinylpiperazin-Moleküls. Die Synthese beginnt mit der Reaktion von 1,4-Dibrombutan mit Piperazin unter Bildung von 1-(4-Brombutyl)piperazin. Dieser Zwischenstoff wird dann mit 8-Azaspiro[4.5]decan-7,9-dion umgesetzt, um Buspiron zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion von Buspiron beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Das Verfahren ist auf Ausbeute und Reinheit optimiert und beinhaltet oft den Einsatz der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung. Das Endprodukt wird typischerweise als Buspironhydrochlorid gewonnen, das stabiler und leichter zu handhaben ist .
Wissenschaftliche Forschungsanwendungen
Buspiron hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Biologie: Untersucht wegen seiner Auswirkungen auf Neurotransmittersysteme, insbesondere Serotonin und Dopamin.
Industrie: Wird bei der Entwicklung neuer Anxiolytika und als Standard in Qualitätskontrollprozessen eingesetzt.
Wirkmechanismus
Buspiron übt seine Wirkungen hauptsächlich durch partielle Agonisierung der Serotonin-5-HT1A-Rezeptoren aus. Diese Wirkung erhöht die Serotoninaktivität im Gehirn, was zur Linderung von Angstsymptomen beiträgt. Zusätzlich weist Buspiron eine gewisse dopaminerge und noradrenerge Aktivität auf, die zu seinen anxiolytischen Wirkungen beitragen kann . Im Gegensatz zu Benzodiazepinen beeinflusst Buspiron nicht die Gamma-Aminobuttersäure (GABA)-Rezeptoren, was das Risiko von Sedierung und Abhängigkeit reduziert .
Wirkmechanismus
Target of Action
Buspirone primarily targets the serotonin 5-HT1A receptor . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that helps regulate mood .
Mode of Action
This compound acts as a partial agonist at the 5-HT1A receptor This interaction leads to an increase in action at serotonin receptors in the brain .
Biochemical Pathways
This compound exerts a differential influence upon monoaminergic neuronal activity, suppressing serotonergic activity while enhancing dopaminergic and noradrenergic cell firing . This mechanism of action challenges the notion that only one neurotransmitter mediates anxiety .
Pharmacokinetics
The pharmacokinetics of this compound, like any drug, involves its absorption, distribution, metabolism, and excretion (ADME). This compound is taken orally and has a bioavailability of 3.9% . It is highly protein-bound (86–95%) and is metabolized in the liver via the CYP3A4 enzyme . The elimination half-life of this compound is approximately 2.5 hours .
Result of Action
This compound’s action on the 5-HT1A receptor leads to a decrease in anxiety symptoms, making it an effective treatment for generalized anxiety disorder (GAD) . In addition to its anxiolytic effects, this compound has been shown to have protective effects against oxidative stress-induced changes in the retinal pigment epithelium .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, individuals with slower metabolisms or more severe anxiety may take longer to notice the effects of the medication . Additionally, this compound, like many human pharmaceuticals, has been detected in municipal wastewater, indicating that environmental exposure could potentially influence its action .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Buspirone interacts with various enzymes and proteins in biochemical reactions. It is extensively metabolized upon administration, primarily undergoing hepatic oxidation mediated by the CYP3A4 enzyme . This interaction with the CYP3A4 enzyme is crucial for the drug’s metabolic process .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. One of the key mechanisms is its binding interactions with biomolecules. Approximately 86% of this compound is bound to plasma proteins, mainly serum albumin and alpha-1-acid glycoprotein . These binding interactions play a crucial role in the drug’s mechanism of action .
Metabolic Pathways
This compound is involved in various metabolic pathways. As mentioned earlier, it primarily undergoes hepatic oxidation mediated by the CYP3A4 enzyme . This interaction with the CYP3A4 enzyme is a key part of the drug’s metabolic process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Buspirone is synthesized through a multi-step process. The key steps involve the formation of the azaspirodecanedione core and the attachment of the pyrimidinylpiperazine moiety. The synthesis begins with the reaction of 1,4-dibromobutane with piperazine to form 1-(4-bromobutyl)piperazine. This intermediate is then reacted with 8-azaspiro[4.5]decane-7,9-dione to form this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure liquid chromatography (HPLC) for purification. The final product is typically obtained as this compound hydrochloride, which is more stable and easier to handle .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Buspiron unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: Buspiron kann Substitutionsreaktionen eingehen, insbesondere am Piperazinring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Halogenide.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte Metaboliten, die hauptsächlich im Urin ausgeschieden werden .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Alprazolam: Ein Benzodiazepin, das zur Behandlung von Angststörungen und Panikattacken eingesetzt wird.
Clonazepam: Ein weiteres Benzodiazepin, das bei Angstzuständen und Krampfanfällen eingesetzt wird.
Diazepam: Ein Benzodiazepin mit anxiolytischen, antikonvulsiven und muskelrelaxierenden Eigenschaften.
Einzigartigkeit von Buspiron
Buspiron ist unter den Anxiolytika einzigartig aufgrund seiner fehlenden Sedativa-, Hypnotika- und Muskelrelaxanteneigenschaften. Es interagiert nicht mit GABA-Rezeptoren, was das Risiko von Abhängigkeit und Entzugssymptomen reduziert. Darüber hinaus hat Buspiron einen verzögerten Wirkungseintritt, der typischerweise 2-4 Wochen benötigt, um die volle klinische Wirksamkeit zu erreichen .
Eigenschaften
IUPAC Name |
8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCRAEMEVRGPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022707 | |
| Record name | Buspirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Buspirone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.88e-01 g/L | |
| Record name | Buspirone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The therapeutic action of buspirone in generalized anxiety disorders is thought to be mainly derived from its interaction with two major 5-HT1A receptor subtypes that are involved in the brain's anxiety and fear circuitry to enhance the serotonergic activity in these brain areas. Buspirone acts as a full agonist at presynaptic 5-HT1A receptors, or 5-HT1A autoreceptors, expressed at dorsal raphe while acting as a partial agonist at the postsynaptic 5-HT1A receptors expressed on hippocampus and cortex. 5-HT1A receptors function as inhibitory autoreceptors by being expressed on the soma or dendrites of serotonergic neurons or mediate postsynaptic actions of 5-HT by being highly expressed on the corticolimbic circuits. They are inhibitory G-protein coupled receptors that couple to Gi/Go proteins. When activated, presynaptic 5-HT1A autoreceptors causes neuron hyperpolarization and reduces the firing rate of the serotonergic neuron, thereby decreasing extracellular 5-HT levels in the neuron's projection areas. Activated postsynaptic 5-HT1A receptors promote hyperpolarization to released 5-HT on pyramidal neurons. The anxiolytic action of buspirone is mainly thought to arise from the interaction at presynaptic 5-HT1A autoreceptors. Acting as a potent agonist in these receptors, buspirone initially causes activation of these autoreceptors and inhibition of 5-HT release. It is proposed that buspirone induces desensitization of somatodendritic autoreceptors over time, which may explain the delayed onset of action of the drug. Desensitization of the autoreceptors ultimately results in heightened excitation of serotonergic neurons and enhanced 5-HT release. Buspirone also displays a weak affinity for serotonin 5HT2 receptors and acts as a weak antagonist on dopamine D2 autoreceptors, although there is not much evidence that the action at these receptors contribute to the anxiolytic effect of buspirone. It acts as an antagonist at presynaptic dopamine D3 and D4 receptors and may bind to alpha-1 adrenergic receptors as a partial agonist. | |
| Record name | Buspirone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00490 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
36505-84-7 | |
| Record name | Buspirone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36505-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buspirone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buspirone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00490 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Buspirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Buspirone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUSPIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK65WKS8HL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Buspirone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
201.5-202.5, 201.5 - 202.5 °C | |
| Record name | Buspirone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00490 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Buspirone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
